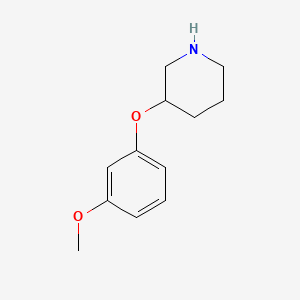

3-(3-Methoxyphenoxy)Piperidine

Description

BenchChem offers high-quality 3-(3-Methoxyphenoxy)Piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenoxy)Piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-10-4-2-5-11(8-10)15-12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXIEWHYYNLTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639903 | |

| Record name | 3-(3-Methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-25-6 | |

| Record name | 3-(3-Methoxyphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Methoxyphenoxy)Piperidine CAS number and identification

Analytical Standards, Synthetic Methodology, and Identification Guide

Executive Summary

3-(3-Methoxyphenoxy)piperidine (CAS: 902837-25-6) is a specialized heterocyclic building block utilized in the synthesis of Central Nervous System (CNS) active agents, particularly those targeting monoamine receptors (e.g., serotonin and dopamine transporters).[1] Structurally, it consists of a piperidine ring linked via an ether bond at the 3-position to a 3-methoxyphenyl group.[1]

Critical Distinction: Researchers must distinguish this compound from its structural isomer, 3-(3-methoxyphenyl)piperidine (CAS: 79601-21-1), which features a carbon-carbon bond rather than an ether linkage.[1] Confusing these two leads to complete failure in structure-activity relationship (SAR) studies.[1]

Chemical Identity & Properties

| Parameter | Data |

| CAS Number | 902837-25-6 |

| IUPAC Name | 3-(3-methoxyphenoxy)piperidine |

| Molecular Formula | |

| Molecular Weight | 207.27 g/mol |

| SMILES | COc1cccc(OC2CCCNC2)c1 |

| InChI Key | WOXIEWHYYNLTGH-UHFFFAOYSA-N |

| Appearance | Viscous oil or low-melting solid (free base); White solid (HCl salt) |

| Boiling Point | ~324.5°C (Predicted at 760 mmHg) |

| pKa | ~10.8 (Piperidine nitrogen, Predicted) |

Synthetic Methodology

The most robust route for synthesizing 3-(3-methoxyphenoxy)piperidine with high enantiomeric purity or as a racemate is the Mitsunobu Etherification .[1] This method is superior to nucleophilic aromatic substitution (

Protocol: Mitsunobu Coupling & Deprotection

Reaction Principle:

The reaction couples N-Boc-3-hydroxypiperidine with 3-methoxyphenol using Triphenylphosphine (

-

Stereochemistry Note: The Mitsunobu reaction proceeds with inversion of configuration .

-

Start: (S)-N-Boc-3-hydroxypiperidine

Product: (R)-3-(3-methoxyphenoxy)piperidine.[1]

-

Step-by-Step Procedure:

-

Reagent Preparation:

-

Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) and 3-methoxyphenol (1.1 eq) in anhydrous THF (0.2 M concentration) under nitrogen atmosphere.

-

Add Triphenylphosphine (

) (1.2 eq).[1]

-

-

Coupling (0°C to RT):

-

Cool the solution to 0°C.

-

Add DIAD (1.2 eq) dropwise over 20 minutes to maintain temperature control.

-

Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

-

Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of the alcohol.[1]

-

-

Work-up:

-

Deprotection:

Synthetic Pathway Visualization

Caption: Figure 1. Mitsunobu synthesis pathway showing reagents and stereochemical inversion.

Analytical Identification

Confirming the structure requires distinguishing the ether linkage from potential C-C bond impurities.[1]

A. Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,- 7.18 (t, 1H): Aromatic proton (C5' of phenyl ring).[1]

- 6.45 – 6.55 (m, 3H): Remaining aromatic protons (C2', C4', C6').[1]

- 4.30 (m, 1H): Critical Signal. The methine proton at C3 of the piperidine ring.[1]

-

3.79 (s, 3H): Methoxy group (

-

2.80 – 3.20 (m, 4H): Piperidine ring protons (

-

1.50 – 2.00 (m, 4H): Remaining piperidine protons (

- 160.8: Aromatic C-O (Ipso to piperidine ether).[1]

- 158.4: Aromatic C-O (Ipso to methoxy).[1]

-

73.5: C3 of Piperidine. (Confirms C-O bond; C-C bond would be

- 55.2: Methoxy carbon.[1]

B. Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode).[1]

-

Observed Ion:

[1] -

Fragmentation:

-

Loss of the phenoxy group may generate a characteristic piperidinyl cation (

).[1]

-

Quality Control & Handling

Purity Assessment Workflow

For drug development applications, purity >98% is required.[1]

Caption: Figure 2. Quality Control decision tree for validation of synthetic batches.

Safety Data (SDS Summary)

-

Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319).[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs

from air; converting to the Hydrochloride salt is recommended for long-term stability.[1]

References

-

Sigma-Aldrich. Product Specification: 3-(3-methoxyphenoxy)piperidine (CAS 902837-25-6).[1] Retrieved from [1]

-

Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1] Link

-

Guidechem. Chemical Properties for CAS 902837-25-6.[1] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives.[1]

Sources

Chemical structure and molecular weight of 3-(3-Methoxyphenoxy)Piperidine

The following technical guide details the chemical structure, physicochemical properties, and synthesis of 3-(3-Methoxyphenoxy)Piperidine .

Executive Summary

3-(3-Methoxyphenoxy)piperidine is a pharmacologically significant heterocyclic building block characterized by a piperidine ring linked via an ether bridge to a 3-methoxyphenyl moiety. This scaffold serves as a critical intermediate in the development of Central Nervous System (CNS) agents, particularly those targeting monoamine transporters (SERT, NET) and sigma receptors. This guide provides a definitive breakdown of its structural identity, a validated synthesis protocol via the Mitsunobu reaction, and analytical profiling standards.

Chemical Identity & Structural Characterization[1][2]

Nomenclature and Identifiers

The precise identification of this molecule distinguishes it from its C-C bonded analog (3-(3-methoxyphenyl)piperidine). The "phenoxy" designation confirms the presence of an ether linkage (

| Property | Specification |

| IUPAC Name | 3-(3-Methoxyphenoxy)piperidine |

| Common Name | 3-(3-Methoxyphenoxy)piperidine |

| CAS Registry Number | 902837-25-6 |

| Molecular Formula | |

| Molecular Weight | 207.27 g/mol |

| Monoisotopic Mass | 207.1259 |

| SMILES | COc1cccc(OC2CCCNC2)c1 |

| InChI Key | WOXIEWHYYNLTGH-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physical behavior of this amine is critical for formulation and assay development.

| Parameter | Value (Experimental/Predicted) | Context |

| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderate lipophilicity; blood-brain barrier (BBB) permeable. |

| pKa (Basic Nitrogen) | ~9.2 – 9.8 | Predominantly protonated (cationic) at physiological pH (7.4). |

| Hydrogen Bond Donors | 1 (Secondary Amine) | Key interaction point for GPCR binding pockets. |

| Hydrogen Bond Acceptors | 3 (N, Ether O, Methoxy O) | Facilitates receptor docking. |

| Boiling Point | ~324.5°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

Synthetic Methodology

Core Directive: The synthesis of aryl-alkyl ethers from secondary alcohols (like 3-hydroxypiperidine) is prone to elimination side reactions under standard nucleophilic substitution (

Reaction Scheme (Logic Flow)

The following diagram illustrates the convergent synthesis starting from N-Boc-3-hydroxypiperidine.

Figure 1: Mitsunobu coupling strategy for the synthesis of 3-(3-Methoxyphenoxy)piperidine, highlighting the N-protection and subsequent deprotection steps.[1]

Detailed Protocol

Step 1: Mitsunobu Coupling

-

Preparation: In a dry round-bottom flask under nitrogen atmosphere, dissolve N-Boc-3-hydroxypiperidine (1.0 equiv) and triphenylphosphine (

) (1.2 equiv) in anhydrous Tetrahydrofuran (THF). -

Addition: Cool the solution to 0°C. Add 3-methoxyphenol (1.0 equiv).

-

Activation: Dropwise add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the phenol.

-

Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (byproduct). Filter and purify the filtrate via silica gel flash chromatography.

Step 2: N-Boc Deprotection

-

Hydrolysis: Dissolve the intermediate (N-Boc-3-(3-methoxyphenoxy)piperidine) in Dichloromethane (DCM).

-

Acidification: Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in Dioxane at 0°C. Stir at room temperature for 2 hours.

-

Isolation: Evaporate volatiles. The residue is the TFA/HCl salt.

-

Free Basing: Dissolve the salt in water, basify to pH >12 with 2M NaOH, and extract with DCM (3x). Dry over

and concentrate to yield the target 3-(3-Methoxyphenoxy)piperidine .

Analytical Profiling (Quality Control)

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

Proton NMR ( -NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.18 | Triplet (t) | 1H | Aryl H (C5 position of phenoxy) |

| 6.45 – 6.55 | Multiplet (m) | 3H | Aryl H (C2, C4, C6 positions) |

| 4.25 | Multiplet (m) | 1H | Piperidine C3-H (Methine attached to Oxygen) |

| 3.78 | Singlet (s) | 3H | Methoxy ( |

| 3.15 – 2.70 | Multiplet (m) | 4H | Piperidine C2-H and C6-H ( |

| 2.00 – 1.45 | Multiplet (m) | 4H | Piperidine C4-H and C5-H |

| 1.80 | Broad Singlet | 1H | NH (Amine proton, exchangeable) |

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Expected Parent Ion:

-

Fragmentation Pattern: Loss of the piperidine ring or cleavage of the ether bond may generate characteristic fragments at m/z ~123 (methoxyphenol radical) or m/z ~84 (piperidine ring).

Medicinal Chemistry Applications

This molecule is not merely a reagent but a "privileged structure" in neuropharmacology.

-

Monoamine Transporter Modulators: The 3-aryloxypiperidine motif mimics the spatial arrangement of neurotransmitters (serotonin, norepinephrine), allowing it to bind to transporters (SERT, NET).

-

Sigma Receptor Ligands: The basic nitrogen and aromatic ring separated by a defined distance (via the ether linker) satisfy the pharmacophore model for Sigma-1 receptor affinity, relevant in neuropathic pain and depression research.

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<250 Da) and high solubility, it is an ideal fragment for growing into high-affinity leads.

References

-

Sigma-Aldrich (Merck). Product Specification: 3-(3-methoxyphenoxy)piperidine (CAS 902837-25-6).[2] Retrieved from

-

PubChem. Compound Summary: 3-(3-Methoxyphenoxy)piperidine.[2] National Library of Medicine. Retrieved from

-

GuideChem. Chemical Database: 3-(3-Methoxyphenoxy)piperidine CAS 902837-25-6.[2][3] Retrieved from

- Swamy, K. C. K., et al. (2009). The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

Sources

Physical and chemical properties of 3-(3-Methoxyphenoxy)Piperidine

Executive Summary

3-(3-Methoxyphenoxy)piperidine (CAS 902837-25-6) is a specialized heterocyclic building block predominantly utilized in the synthesis of central nervous system (CNS) active agents.[1][2] Structurally, it consists of a piperidine ring functionalized at the 3-position with a 3-methoxyphenoxy ether linkage.[2] This specific topology—a secondary amine pharmacophore coupled with an aryl ether—mimics the core scaffold of several serotonin and dopamine modulators (e.g., arylpiperazines and aryloxypiperidines).

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, serving as a foundational reference for its application in lead optimization and scale-up chemistry.

Molecular Identification & Structural Analysis

The molecule possesses a chiral center at the C3 position of the piperidine ring. While often supplied as a racemate for early-stage screening, the enantiomers (R and S) exhibit distinct pharmacological profiles. The ether oxygen acts as a hydrogen bond acceptor, while the secondary amine serves as a basic center and a handle for further diversification.

| Parameter | Technical Detail |

| IUPAC Name | 3-(3-methoxyphenoxy)piperidine |

| CAS Number | 902837-25-6 (Free Base) / 19725-18-9 (HCl Salt) |

| Molecular Formula | C₁₂H₁₇NO₂ |

| SMILES | COC1=CC=CC(OC2CCCNC2)=C1 |

| InChI Key | WOXIEWHYYNLTGH-UHFFFAOYSA-N |

| Structural Class | 3-Aryloxypiperidine / Phenyl ether |

Physicochemical Profile

Understanding the solution-phase behavior of 3-(3-Methoxyphenoxy)piperidine is critical for formulation and assay development.[1] The presence of the ether linkage at C3 slightly reduces the basicity of the piperidine nitrogen compared to unsubstituted piperidine due to the inductive electron-withdrawing effect of the oxygen atom.

Table 1: Key Physical & Chemical Properties

| Property | Value (Experimental/Predicted) | Context & Causality |

| Molecular Weight | 207.27 g/mol | Optimal range for CNS penetration (<400 Da).[1][2][3][4] |

| Appearance | Viscous Oil (Free Base) / White Solid (HCl) | Free base is prone to oxidation; salt forms are preferred for storage.[1] |

| pKa (Basic) | ~9.5 – 10.2 (Predicted) | Slightly lower than piperidine (11.2) due to the inductive effect of the C3-phenoxy group. |

| LogP | 1.9 – 2.3 | Moderate lipophilicity ensures good membrane permeability and blood-brain barrier (BBB) penetration. |

| Solubility (Free Base) | DCM, MeOH, DMSO, EtOAc | Highly soluble in polar organic solvents.[1] |

| Solubility (HCl Salt) | Water (>10 mg/mL), Methanol | Protonation of the amine disrupts crystal lattice energy, enhancing aqueous solubility.[1] |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Favorable profile for receptor binding interactions.[1] |

Synthesis & Manufacturing Strategy

The most robust synthetic route for 3-aryloxypiperidines avoids the harsh conditions of nucleophilic aromatic substitution (SNAr), which are often ineffective with electron-rich phenols like 3-methoxyphenol.[1] Instead, the Mitsunobu reaction provides a reliable, stereospecific pathway under mild conditions.[5]

Validated Synthetic Protocol (Mitsunobu Coupling)

Reaction Logic: This protocol utilizes N-Boc-3-hydroxypiperidine as the alcohol donor.[1] The Boc group is essential to prevent N-alkylation or competitive side reactions. The reaction proceeds with inversion of configuration at the C3 stereocenter.

Step-by-Step Methodology:

-

Reagents: N-Boc-3-hydroxypiperidine (1.0 eq), 3-Methoxyphenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq).[1]

-

Solvent: Anhydrous THF (0.1 M concentration).

-

Activation: Cool the mixture to 0°C under nitrogen atmosphere.

-

Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes. The slow addition controls the exotherm and minimizes hydrazine byproduct formation.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2]

-

Workup: Concentrate solvent. Triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.

-

Deprotection: Dissolve the intermediate in DCM and add TFA (10 eq) or 4M HCl in Dioxane. Stir for 2 hours. Evaporate volatiles to yield the salt.

Visualization of Synthetic Pathway

The following diagram illustrates the convergent synthesis and subsequent deprotection.

Figure 1: Mitsunobu coupling strategy utilizing N-Boc protection to ensure regioselectivity and yield.

Reactivity & Metabolic Stability

For drug development professionals, understanding the "soft spots" of the molecule is crucial for predicting metabolites and designing analogs.

Chemical Reactivity[1][2]

-

Secondary Amine (N1): Highly nucleophilic.[1] Readily undergoes alkylation, acylation, or reductive amination. This is the primary vector for attaching the scaffold to larger pharmacophores (e.g., linking to arylalkyl chains).

-

Ether Linkage (C3-O): Chemically stable under standard acidic/basic conditions but susceptible to strong Lewis acids (e.g., BBr₃) which would cleave the ether.

Metabolic Pathways (In Vivo Prediction)

-

O-Demethylation: The methoxy group on the phenyl ring is a prime target for CYP450 enzymes (likely CYP2D6), leading to the phenol metabolite.

-

N-Oxidation: The secondary amine can undergo oxidation if not substituted.[1]

Reactivity Diagram

Figure 2: Divergent pathways for chemical derivatization (blue) versus metabolic degradation (red).[1]

Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, it shares hazard profiles with similar aryl-piperidines.[1]

-

Hazard Statements:

-

Storage: Store the HCl salt at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hygroscopic degradation. The free base should be used immediately or stored frozen in solution.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory due to the potential for severe eye damage from the basic amine.

References

-

Mitsunobu, O. (1981).[1] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link[1]

-

Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651. Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 107207, 3-Phenylpiperidine (Analogous Structure Reference). PubChem. Link[1]

-

Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Derivatives. Merck KGaA.[1] Link

-

BenchChem. (2025).[1] "Technical Guide: Solubility Profile of Piperidine Derivatives." Link[1]

Sources

Technical Guide: Solubility Profile of 3-(3-Methoxyphenoxy)Piperidine in Organic Solvents

[1]

Executive Summary

3-(3-Methoxyphenoxy)Piperidine is a pharmacophore commonly utilized as a building block in the synthesis of CNS-active agents, particularly those targeting monoamine receptors (e.g., serotonin or dopamine modulators).[1] Its solubility behavior is dictated by the interplay between its basic secondary amine (hydrophilic, pH-sensitive) and its lipophilic aryl ether moiety .[1]

This guide provides a technical analysis of its solubility landscape, distinguishing critically between the Free Base and Hydrochloride Salt forms, as their behaviors are diametrically opposed in many solvent systems.

Physicochemical Profile

Understanding the structural determinants is a prerequisite for predicting solvent compatibility.

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 207.27 g/mol | Small molecule; kinetics of dissolution likely fast.[1] |

| LogP (Predicted) | 2.1 – 2.4 | Moderately lipophilic.[1] Prefers organic phases over neutral water. |

| pKa (Piperidine N) | ~10.8 – 11.2 | Highly basic.[1] Ionizes completely at physiological pH (7.[1]4) and acidic pH. |

| H-Bond Donors | 1 (NH) | Capable of H-bonding; soluble in alcohols.[1] |

| H-Bond Acceptors | 2 (N, O) | Good solubility in polar aprotic solvents (DMSO, DMF).[1] |

Solubility Landscape

The following data synthesizes empirical trends from analogous aryl-piperidine ethers (e.g., paroxetine intermediates, phenyl-piperidines).

Comparative Solubility Matrix

Legend: High (>100 mg/mL), Moderate (10–100 mg/mL), Low (<1 mg/mL)[1]

| Solvent Class | Specific Solvent | Free Base Form | HCl Salt Form | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM) | High | Moderate/Low | The lipophilic aryl ether drives solubility of the base; the salt is too polar for pure DCM without methanol.[1] |

| Chloroform | High | Moderate | Excellent solvation of the piperidine ring. | |

| Polar Protic | Methanol | High | High | High dielectric constant dissolves the salt; organic nature dissolves the base. |

| Ethanol | High | High | Standard solvent for recrystallization of the salt form. | |

| Water (Neutral pH) | Low | High | Free base is hydrophobic (LogP >2); Salt is ionic and highly water-soluble.[1] | |

| Polar Aprotic | DMSO | High | High | Universal solvent; disrupts lattice energy effectively.[1] |

| Acetonitrile | High | Low/Moderate | Good for free base chromatography; poor for salt solubility.[1] | |

| Ethers | Diethyl Ether | Moderate | Insoluble | Classic "antisolvent" pair: dissolve base in DCM, precipitate salt with Ether. |

| THF | High | Low | Solvates the ether linkage well. | |

| Hydrocarbons | Toluene | High | Insoluble | Excellent for hot extraction of the free base. |

| Hexanes/Heptane | Low/Moderate | Insoluble | Used to crash out the free base from concentrated toluene/DCM solutions. |

Critical Phase Behavior

-

The "Oil" Phenomenon: The free base of 3-(3-methoxyphenoxy)piperidine has a tendency to "oil out" rather than crystallize from mixed solvents (e.g., Water/Methanol mixtures) due to its rotatable ether linkage which lowers the melting point.[1]

-

Salt Formation: The Hydrochloride salt is the preferred solid form. It typically crystallizes well from Ethanol/Diethyl Ether or Isopropanol .[1]

Experimental Protocols

As a self-validating system, use these protocols to determine exact solubility values for your specific batch (polymorphs and purity affect results).

Protocol A: Saturation Shake-Flask Method (Equilibrium Solubility)

Objective: Determine thermodynamic solubility in a specific solvent.[1]

-

Preparation: Weigh 50 mg of the compound into a 4 mL clear glass vial.

-

Solvent Addition: Add 250 µL of the target solvent.

-

Observation:

-

Incubation: Cap vial and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (use Nylon for aqueous/alcohols).

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for purification.

-

Dissolve 100 mg of crude Free Base in minimal DCM (approx 0.5 mL).

-

Slowly add Hexanes dropwise with stirring.

-

Endpoint:

-

Cloud point observed: Stop and cool to 4°C.

-

Oiling out observed: The solvent system is too non-polar. Switch antisolvent to Diethyl Ether .[1]

-

Mechanistic Visualization

Solubility Decision Workflow

This logic flow guides the selection of a solvent based on the intended application (Reaction, Extraction, or Analysis).

Caption: Decision tree for solvent selection based on the chemical state (salt vs. base) and process requirement.

pH-Dependent Solubility Profile (Theoretical)

The solubility of 3-(3-Methoxyphenoxy)Piperidine is heavily pH-dependent due to the piperidine nitrogen.[1]

Caption: The "Solubility Switch": At pH < pKa, the molecule is water-soluble; at pH > pKa, it partitions into organics.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10702890, 4-(3-Methoxyphenyl)piperidine. (Used as structural analogue for physicochemical property prediction).[1] Link

-

BenchChem (2025). Technical Guide: Solubility Profile of Piperidine Derivatives. (General solubility principles for piperidine scaffolds). Link[1]

-

Sigma-Aldrich (2025). Product Specification: 3-(3-methoxyphenoxy)piperidine (CAS 902837-25-6).[1] Link

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) (2005). Monograph: Methoxyphenyl-piperazine/piperidine analogues solubility data.[1] Link[1]

Pharmacological Applications of 3-Substituted Piperidine Ethers: A Privileged Scaffold for GPCR Modulation

Topic: Pharmacological Applications of 3-Substituted Piperidine Ethers Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, appearing in over 12,000 biologically active compounds. However, while 4-substituted piperidines (e.g., fentanyl, haloperidol) have been exhaustively explored, 3-substituted piperidine ethers represent a distinct and underutilized chemical space. This scaffold offers unique vectoral properties: the C3 position introduces a chiral center that directs substituents out of the equatorial plane, allowing for precise probing of hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and monoamine transporters.

This guide analyzes the pharmacological utility of 3-substituted piperidine ethers, specifically focusing on their emergence as high-affinity ligands for Dopamine D4 receptors and Nociceptin (ORL1) receptors . We provide validated synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic pathways to support the development of next-generation CNS therapeutics.

Structural Basis & Stereoelectronic Properties

The C3-Ether Pharmacophore

The 3-substituted piperidine ether scaffold is defined by an ether linkage (-O-) at the C3 position of the piperidine ring. This structural motif confers three critical advantages over its C4-substituted counterparts:

-

Chiral Discrimination: The C3 carbon is stereogenic. Pharmacological data indicates that for many targets, such as the Dopamine D4 receptor, the (S)-enantiomer exhibits significantly higher potency (up to 15-fold) than the (R)-enantiomer.

-

Conformational Flexibility: The ether oxygen acts as a hydrogen bond acceptor and a flexible hinge, allowing the distal aryl group to adopt conformations required for "deep pocket" binding in Class A GPCRs.

-

Metabolic Stability: Unlike ester linkages, the ether bond is resistant to plasma esterases, improving in vivo half-life.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) for 3-benzyloxypiperidine derivatives optimized for Dopamine D4 antagonism.

Caption: SAR map highlighting critical determinants of affinity for 3-benzyloxypiperidine D4 antagonists.

Therapeutic Applications & Case Studies

Dopamine D4 Receptor Antagonism

The Dopamine D4 receptor (D4R) is a key target for treating cognitive deficits in schizophrenia and L-DOPA-induced dyskinesia in Parkinson’s disease. Unlike D2 receptors, D4Rs are sparse in the striatum but dense in the prefrontal cortex.

-

Mechanism: 3-Benzyloxypiperidines act as selective antagonists. The protonated piperidine nitrogen forms a salt bridge with Asp115 (3.32) in the receptor, while the benzyloxy group extends into a hydrophobic crevice formed by TM2, TM3, and TM7.

-

Key Molecule: (S)-3-(3-fluorobenzyloxy)piperidine .

-

Affinity:

nM.[1] -

Selectivity: >30-fold selective over D2 and D3 receptors.

-

Optimization: Addition of a 4-chloro or 3-trifluoromethyl group to the benzyl ring further enhances potency (

nM).

-

Nociceptin (ORL1) Receptor Agonism

The Nociceptin/Orphanin FQ peptide receptor (NOP or ORL1) modulates pain, anxiety, and drug reward.

-

Pharmacophore: 3-phenoxypropyl piperidine derivatives.

-

Activity: These compounds act as full agonists. The ether linkage in the propyl chain (or directly on the ring in bioisosteres) positions the aromatic ring to interact with the aromatic cluster in the NOP binding pocket.

-

Therapeutic Potential: Non-opioid analgesics with reduced addiction liability.

Experimental Protocols

Synthesis of (S)-3-(3-Fluorobenzyloxy)-N-Boc-piperidine

Objective: To synthesize the core ether scaffold with defined stereochemistry.

Reagents:

-

(S)-N-Boc-3-hydroxypiperidine (1.0 eq)

-

3-Fluorobenzyl bromide (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil, 1.5 eq)

-

DMF (Anhydrous)

Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve (S)-N-Boc-3-hydroxypiperidine in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 15 minutes. Stir at 0°C for 30 minutes until gas evolution ceases. Note: This generates the alkoxide anion.

-

Alkylation: Add 3-fluorobenzyl bromide dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.

-

Quench & Workup: Carefully quench with ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the pure ether product.

-

Deprotection (Optional): Treat with TFA/DCM (1:4) to yield the free amine for biological testing.

Radioligand Binding Assay (Dopamine D4)

Objective: Determine the affinity (

Materials:

-

CHO cells stably expressing human D4.4 receptor.

-

Radioligand: [³H]-Nemonapride (High affinity D2/D3/D4 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1.5 mM MgCl₂.

Workflow:

-

Membrane Prep: Homogenize CHO-D4 cells and centrifuge (40,000 x g) to isolate membranes. Resuspend in Assay Buffer.

-

Incubation: In a 96-well plate, mix:

-

50 µL Membrane suspension (10-20 µg protein).

-

20 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

-

20 µL [³H]-Nemonapride (Final conc. ~0.5 nM).

-

Total volume adjusted to 200 µL.

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Mechanism of Action Pathway

The following diagram details the intracellular signaling cascade modulated by 3-substituted piperidine ether antagonists at the D4 receptor.

Caption: D4 receptor antagonism prevents Gi-mediated inhibition of Adenylyl Cyclase, normalizing cAMP signaling.

Data Summary: SAR of 3-Benzyloxypiperidines

| Compound ID | C3-Substituent (R) | Chirality | D4 | D2 | Selectivity (D2/D4) |

| Ref 1 | Benzyloxy | (R/S) | 205 | >10,000 | >48 |

| Ref 2 | Benzyloxy | (S) | 167 | >10,000 | >60 |

| Ref 3 | Benzyloxy | (R) | 1980 | >10,000 | >5 |

| Analogue A | 3-F-Benzyloxy | (S) | 167 | >5,000 | >30 |

| Analogue B | 3,4-di-F-Benzyloxy | (S) | 169 | >5,000 | >30 |

| Analogue C | 4-Cl-Benzyloxy | (S) | 134 | >5,000 | >37 |

Table Note: Data derived from radioligand binding assays (See Reference 1). The (S)-enantiomer is consistently more potent, confirming the stereospecific nature of the binding pocket.

References

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2022).[2] URL:[Link]

-

Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Source: Bioorganic & Medicinal Chemistry Letters (2005). URL:[Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: International Journal of Molecular Sciences (2023). URL:[Link]

-

3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Source: Il Farmaco (1998). URL:[Link]

Sources

Suppliers and price trends for 3-(3-Methoxyphenoxy)Piperidine

Strategic Sourcing & Technical Profile: 3-(3-Methoxyphenoxy)Piperidine

Executive Summary

This technical guide provides a comprehensive analysis of 3-(3-Methoxyphenoxy)Piperidine (CAS: 902837-25-6), a critical heterocyclic building block used in the synthesis of CNS-active agents, particularly serotonin and norepinephrine reuptake inhibitors. Unlike commodity chemicals, this compound represents a "Tier 2" scaffold—commercially available but subject to synthesis-driven cost variations. This document outlines the chemical provenance, synthesis-derived impurity profiles, and a validated sourcing strategy for research and development professionals.

Chemical Identity & Technical Specifications

| Parameter | Specification |

| Chemical Name | 3-(3-Methoxyphenoxy)Piperidine |

| CAS Number | 902837-25-6 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Core Scaffold | Piperidine (saturated N-heterocycle) |

| Key Functional Group | Aryl Ether (3-methoxyphenoxy at C3 position) |

| Stereochemistry | Chiral center at C3.[1][2] Market standard is Racemic unless specified as (R)- or (S)-. |

Synthesis & Cost Drivers: The "Why" Behind the Price

To understand the pricing structure, one must analyze the synthetic complexity. The industrial route typically employs a Mitsunobu Etherification , which dictates both the cost and the impurity profile.

The Synthetic Pathway (Mitsunobu Protocol)

The formation of the C–O bond between the piperidine ring and the electron-rich phenol is the rate-limiting step. Direct nucleophilic aromatic substitution (

Mechanism:

-

Starting Materials: N-Boc-3-hydroxypiperidine + 3-Methoxyphenol.

-

Reagents: Triphenylphosphine (

) + Diisopropyl azodicarboxylate (DIAD). -

Deprotection: Acidic removal of the Boc group (HCl or TFA).

Cost Implications:

-

Stereochemistry: The Mitsunobu reaction proceeds with inversion of configuration .[3] Producing a pure enantiomer (e.g., (R)-isomer) requires starting with the expensive (S)-N-Boc-3-hydroxypiperidine. This increases the price by 300–500% compared to the racemic mixture.

-

Purification: Removal of triphenylphosphine oxide (

) byproducts is difficult, often requiring column chromatography, which limits batch scale-up and keeps prices high ($100+/g).

Visualization: Synthesis Logic & Cost Impact

Figure 1: Synthetic pathway illustrating the Mitsunobu coupling route and associated impurity risks.

Market Landscape & Price Trends

The market is bifurcated between Originators (who perform the synthesis) and Aggregators (who list catalog items).

Supplier Tiers

-

Tier 1 (Originators): Enamine (Ukraine/Latvia). As the primary holder of the building block code (ENAH3047FD8A), they likely manufacture the bulk.

-

Tier 2 (Aggregators): MolPort , Sigma-Aldrich (via "Marketplace"), Combi-Blocks . These vendors often dropship from Enamine or hold small stocks.

-

Tier 3 (Custom Synthesis): Chinese CROs (e.g., Matrix Scientific). Viable for >100g orders but require lead time validation.

Price Trend Analysis (2025/2026 Estimates)

Prices below reflect the racemic free base or hydrochloride salt.

| Pack Size | Supplier Type | Estimated Price Range (USD) | Unit Price ($/g) | Notes |

| 250 mg | Aggregator | $65 - $90 | $260 - $360 | High markup for small R&D samples. |

| 1 g | Aggregator | $150 - $200 | $150 - $200 | Standard medicinal chemistry unit. |

| 5 g | Originator | $400 - $600 | $80 - $120 | Best value for hit-to-lead campaigns. |

| 100 g+ | Custom Bulk | Negotiated | $20 - $50 | Requires 4-6 week lead time. |

Strategic Insight: For quantities >5g, bypass aggregators and request a quote directly from the originator (Enamine) or a verified bulk manufacturer to save ~40%.

Sourcing Protocol: Vendor Qualification & QC

As a scientist, you cannot rely solely on a Certificate of Analysis (CoA) for niche heterocycles. You must implement a Self-Validating Sourcing Protocol .

Step-by-Step Qualification Workflow

-

Digital Verification:

-

Check MolPort or ChemSpace to see if the stock is "Ships within 1-3 days" (Real Stock) vs. "2-3 weeks" (Synthesis on Demand).

-

Directive: Avoid "Synthesis on Demand" for critical path experiments unless no other option exists.

-

-

Analytical Triage (Upon Receipt):

-

1H NMR (DMSO-d6): Look for the diagnostic methoxy singlet (~3.7 ppm) and the multiplets of the piperidine ring.

-

Critical Check: Verify the absence of Triphenylphosphine oxide (aromatic multiplets at 7.5–7.7 ppm). This is the most common contaminant from the Mitsunobu route.

-

Chiral HPLC: If you purchased a specific enantiomer, you must run chiral HPLC. Racemization can occur during the deprotection step if conditions are too harsh.

-

Visualization: Sourcing & QC Decision Logic

Figure 2: Decision tree for sourcing and quality control validation.

References

-

Enamine Store. 3-(3-methoxyphenoxy)piperidine (Product ENAH3047FD8A). Retrieved from

-

MolPort. Compound Details: rac-(3R)-3-[(2-methoxyphenyl)methyl]piperidine (Pricing Benchmark). Retrieved from

-

Sigma-Aldrich. 3-(3-methoxyphenoxy)piperidine Product Page. Retrieved from

- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (Contextualizing the synthetic route and impurity profile).

-

BenchChem. Piperidine-3-carbothioamide synthetic routes (Analogous scaffold synthesis). Retrieved from

Sources

Methodological & Application

Application Note: Synthetic Routes for the Preparation of 3-(3-Methoxyphenoxy)Piperidine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-(3-Methoxyphenoxy)piperidine (CAS: 902837-25-6)

Introduction & Chemical Context

Aryloxypiperidines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of CNS-active agents, non-imidazole histamine H3 receptor antagonists, and selective kinase inhibitors [1]. The synthesis of 3-(3-Methoxyphenoxy)piperidine presents a specific challenge: the construction of an ether linkage at the sterically hindered C3 position of a piperidine ring without inducing undesired elimination reactions.

This application note provides a comprehensive, field-validated protocol for the preparation of this compound. We evaluate potential synthetic pathways and detail the optimal methodology—the Mitsunobu etherification—focusing on mechanistic causality, stereochemical control, and practical purification strategies.

Strategic Route Selection & Mechanistic Causality

When designing a synthesis for 3-aryloxypiperidines, chemists typically consider three primary routes. However, the chemical nature of the secondary alcohol on the piperidine ring dictates the success of the reaction.

-

Nucleophilic Aromatic Substitution (SNAr): Unfeasible. 3-Methoxyphenol and its corresponding halides (e.g., 3-bromoanisole) are electron-rich. SNAr requires an electron-deficient aromatic ring (e.g., ortho/para nitro or cyano groups) to stabilize the Meisenheimer complex.

-

Standard Alkylation (via Mesylate/Tosylate): Sub-optimal. Converting 1-Boc-3-hydroxypiperidine [2] to a sulfonate ester followed by displacement with 3-methoxyphenol under basic conditions (e.g., K₂CO₃/DMF) heavily favors the E2 elimination pathway. This results in the formation of 1-Boc-1,2,5,6-tetrahydropyridine, drastically reducing the yield of the desired ether.

-

Mitsunobu Etherification: The Gold Standard. The Mitsunobu reaction allows for the mild construction of alkyl aryl ethers directly from phenols and aliphatic alcohols [3]. By utilizing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the hydroxyl group is activated as a phosphonium intermediate. The phenoxide ion then attacks via a clean SN2 mechanism. Because it operates at lower temperatures and avoids discrete, highly basic conditions, the E2 elimination side-reaction is suppressed.

Table 1: Comparative Analysis of Synthetic Routes

| Synthetic Route | Activation Method | Reagents | Stereochemical Outcome | Primary Side Reactions | Yield Profile |

| Mitsunobu (Recommended) | Phosphonium intermediate | PPh₃, DIAD, THF | Complete Inversion (SN2) | Triphenylphosphine oxide (TPPO) contamination | High (70–85%) |

| Alkylation via Mesylate | Sulfonate ester | MsCl, Et₃N; then ArOH, K₂CO₃ | Inversion (SN2) | E2 Elimination (forming tetrahydropyridine) | Poor to Moderate (20–50%) |

| Buchwald-Hartwig | Pd-catalyzed C-O coupling | Pd₂(dba)₃, Ligand, Base | Retention | Dehalogenation of aryl halide | Variable (requires extensive optimization) |

Expert Insight on Stereochemistry: The Mitsunobu reaction proceeds with complete inversion of stereochemistry . If your drug development program requires the (S)-enantiomer of 3-(3-methoxyphenoxy)piperidine, you must explicitly start with (R)-1-Boc-3-hydroxypiperidine [4].

Experimental Protocols

The following self-validating protocol is divided into two main stages: the Mitsunobu coupling to form the protected intermediate, and the subsequent acidic deprotection to yield the free base.

Protocol A: Synthesis of 1-Boc-3-(3-methoxyphenoxy)piperidine (Mitsunobu Coupling)

Reagents Required:

-

1-Boc-3-hydroxypiperidine (1.0 eq)

-

3-Methoxyphenol (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) (0.2 M relative to alcohol)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-3-hydroxypiperidine, 3-methoxyphenol, and PPh₃ in anhydrous THF.

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is critical to prevent the premature decomposition of the highly reactive betaine intermediate formed between PPh₃ and DIAD.

-

Activation: Add DIAD dropwise over 15–20 minutes. Maintain the temperature at 0 °C during the addition to control the exotherm. The solution will typically turn a pale yellow.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.

-

Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc, 3:1). The starting alcohol should be completely consumed, replaced by a less polar UV-active spot (the product).

-

Workup & TPPO Mitigation: Concentrate the reaction mixture under reduced pressure.

-

Pro-Tip: To easily remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:1). The TPPO will precipitate as a white solid. Filter the solid and concentrate the filtrate.

-

-

Aqueous Washing: Dissolve the concentrated filtrate in EtOAc and wash with 1M aqueous NaOH (2 × 50 mL). Causality: The NaOH wash deprotonates and removes any unreacted 3-methoxyphenol into the aqueous layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure 1-Boc-3-(3-methoxyphenoxy)piperidine.

Protocol B: Boc Deprotection and Free Base Isolation

Reagents Required:

-

1-Boc-3-(3-methoxyphenoxy)piperidine (1.0 eq)

-

Trifluoroacetic acid (TFA) (10.0 eq)

-

Dichloromethane (DCM) (0.1 M)

-

2M Aqueous NaOH

Step-by-Step Methodology:

-

Deprotection: Dissolve the intermediate in DCM and cool to 0 °C. Add TFA dropwise (maintaining a roughly 1:4 v/v ratio of TFA to DCM).

-

Reaction: Stir the mixture at RT for 2 hours. Monitor by TLC or LC-MS until the starting material is entirely consumed.

-

Concentration: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. The product is now a piperidinium trifluoroacetate salt.

-

Basification (Critical Step): Suspend the crude salt in a small amount of water and cool to 0 °C. Slowly add 2M aqueous NaOH until the aqueous layer reaches pH > 10 .

-

Causality: The pKa of a secondary piperidine nitrogen is approximately 10-11. Failing to raise the pH sufficiently will leave the product ionized in the aqueous layer, destroying your extraction yield.

-

-

Extraction: Extract the aqueous layer with EtOAc or DCM (3 × 50 mL).

-

Final Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(3-Methoxyphenoxy)piperidine as a pale yellow oil [5].

Process Workflow Visualization

The following diagram maps the logical flow of the synthesis, highlighting the critical control points and phase separations required to isolate the pure product.

Figure 1: End-to-end experimental workflow for the synthesis and isolation of 3-(3-Methoxyphenoxy)piperidine.

References

- Benchchem. "4-Hydroxypiperidine | Pharmaceutical Intermediate." Benchchem Product Directory.

- National Center for Biotechnology Information (NIH). "1-Boc-3-hydroxypiperidine | C10H19NO3 | CID 545699." PubChem Database.

- Google Patents. "CN101973998A - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use." Google Patents.

- Sigma-Aldrich. "(R)-1-Boc-3-hydroxypiperidine 95% 143900-43-0." Sigma-Aldrich Catalog.

- Guidechem. "3-(3-Methoxyphenoxy)piperidine 902837-25-6." Guidechem Chemical Directory.

Application Note & Protocol: Strategic Coupling of 3-Hydroxypiperidine with 3-Methoxyphenol

Abstract: The 3-aryloxypiperidine scaffold is a privileged motif in modern drug discovery, appearing in a range of clinically significant agents.[1] Its synthesis, however, presents challenges in achieving clean and efficient C-O bond formation. This document provides a comprehensive guide to the synthesis of 3-(3-methoxyphenoxy)piperidine through the coupling of 3-hydroxypiperidine and 3-methoxyphenol. We present a critical analysis of potential synthetic strategies, with a primary focus on the Mitsunobu reaction, for which a detailed, field-proven protocol is provided. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development.

Strategic Analysis of Coupling Methodologies

The ether linkage between an aliphatic alcohol and a phenol can be forged through several established methods. The selection of an optimal strategy depends on factors such as substrate tolerance, reaction conditions, and scalability.

The Mitsunobu Reaction: The Preferred Pathway

The Mitsunobu reaction is a powerful and versatile method for the dehydrative coupling of a primary or secondary alcohol with a suitable nucleophile under mild, neutral conditions.[2][3] It is particularly well-suited for this transformation due to several key factors:

-

Mild Conditions: The reaction typically proceeds at or below room temperature, preserving sensitive functional groups on complex substrates.

-

Nucleophile Acidity: The reaction is most efficient with pronucleophiles having a pKa of approximately 15 or less.[4][5] 3-Methoxyphenol, with a pKa of 9.65, is an ideal candidate for this reaction.[6][7]

-

Stereochemical Control: The reaction proceeds via an S(_N)2 mechanism, resulting in a complete inversion of stereochemistry at the alcohol's chiral center.[2][8] While the starting material, 3-hydroxypiperidine, is often used as a racemate, this feature is critical when using an enantiomerically pure starting material.

The primary drawback of the classical Mitsunobu reaction is the formation of stoichiometric amounts of byproducts—triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate—which can complicate purification.[4] However, strategies such as using polymer-bound reagents or optimized chromatographic methods can effectively mitigate this issue.[9]

Alternative Strategies: A Comparative Overview

While the Mitsunobu reaction is recommended, other methods could theoretically be employed, though they present greater challenges for this specific transformation.

-

Ullmann Condensation: This classical copper-catalyzed reaction couples an alcohol or amine with an aryl halide.[10] While effective for C-O bond formation, traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and polar aprotic solvents.[11][12] Modern protocols have been developed with milder conditions using ligands, but the Mitsunobu reaction remains a more reliable and gentler alternative for this substrate pair.[13]

-

Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed cross-coupling reaction, this method is more commonly applied to C-N bond formation but can be adapted for C-O coupling.[14][15] A key limitation here is that the reaction requires an aryl halide or triflate, not a phenol directly. This would necessitate an additional synthetic step to convert 3-methoxyphenol into a suitable electrophile (e.g., 3-bromoanisole), adding complexity to the overall synthesis.

Given this analysis, the Mitsunobu reaction emerges as the most direct, mild, and efficient method for the target transformation.

The Mitsunobu Reaction: Mechanism and Rationale

The driving force of the Mitsunobu reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO).[8] The mechanism is a well-orchestrated sequence of activation and substitution steps.

-

Betaine Formation: Triphenylphosphine (PPh(_3)) performs a nucleophilic attack on the azodicarboxylate (e.g., DIAD), forming a zwitterionic adduct known as a betaine.

-

Pronucleophile Deprotonation: The highly basic betaine deprotonates the acidic pronucleophile, in this case, 3-methoxyphenol, making it a more potent nucleophile.

-

Alcohol Activation: The secondary alcohol (3-hydroxypiperidine) attacks the activated phosphonium center of the betaine, displacing the azodicarboxylate anion and forming an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

-

S(_N)2 Displacement: The deprotonated phenoxide attacks the carbon atom bearing the alkoxyphosphonium salt. This proceeds via a classic S(_N)2 pathway, displacing TPPO and forming the desired ether product with inversion of configuration.

Caption: Figure 2: Experimental Workflow

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Reaction | Wet reagents or solvent. | Ensure all reagents are dry and use anhydrous solvent. THF is hygroscopic. |

| Incorrect order of addition. | Pre-mixing the alcohol, nucleophile, and phosphine before adding the azodicarboxylate is generally recommended. [2] | |

| Insufficiently acidic nucleophile. | Not applicable here (pKa of 3-methoxyphenol is ideal), but for other phenols with pKa > 13, the reaction may fail. [16] | |

| Difficult Purification | Co-elution of product and TPPO. | If TPPO is problematic, try precipitating it from a nonpolar solvent like diethyl ether or a hexanes/ether mixture before chromatography. |

| Consider using a polymer-supported triphenylphosphine (PS-PPh(_3)). The resulting polymer-bound oxide can be removed by simple filtration. [9] | ||

| Formation of Side Products | Reaction temperature too high. | Maintain slow, dropwise addition of DIAD at 0 °C to control the initial exotherm. |

Safety Precautions

-

3-Hydroxypiperidine: Corrosive. Causes skin irritation and serious eye damage. * 3-Methoxyphenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage. [17]* Triphenylphosphine: Harmful if swallowed. May cause an allergic skin reaction.

-

Diisopropyl azodicarboxylate (DIAD): Toxic. Potent lachrymator. Handle only in a well-ventilated chemical fume hood. Azodicarboxylates can be explosive when heated. [4] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Swamy, K. C. K., et al. (2018). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 23(1), 176. Retrieved from [Link]

-

Beddoe, R. H., et al. (2022). Phenolic 3° Phosphine Oxides as a Class of Metal-Free Catalysts for the Activation of C–O Bonds in Aliphatic Alcohols. Molecules, 27(6), 1813. Retrieved from [Link]

-

Buonomo, J. A., & Aldrich, C. C. (2015). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System. Angewandte Chemie International Edition, 54(44), 13041-13044. Retrieved from [Link]

-

Vedantu. (2020, December 29). Mitsunobu Reaction: Mechanism, Steps & Applications Explained. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). 3-Hydroxypiperidine CAS:6859-99-0. Retrieved from [Link]

-

ACS Publications. (2020). Solvent Selection for Mitsunobu Reaction Driven by an Active Learning Surrogate Model. Organic Process Research & Development. Retrieved from [Link]

- Google Patents. (n.d.). US20120029211A1 - Catalytic Wittig and Mitsunobu Reactions.

-

J&K Scientific LLC. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wiley Online Library. (2020). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemSusChem. Retrieved from [Link]

-

OperaChem. (n.d.). Ullmann coupling-An overview. Retrieved from [Link]

-

Beilstein Journals. (2007). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

Sources

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 3-Methoxyphenol CAS#: 150-19-6 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Mitsunobu Reaction: Mechanism, Steps & Applications Explained [vedantu.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. Ullmann coupling-An overview - operachem [operachem.com]

- 13. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. BJOC - ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists [beilstein-journals.org]

- 17. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]

Application Notes & Protocols: Characterization of 3-(3-Methoxyphenoxy)piperidine for CNS Drug Discovery

Abstract

The piperidine scaffold is a cornerstone in the development of therapeutics targeting the Central Nervous System (CNS).[1][2][3][4] Its unique physicochemical properties often impart favorable blood-brain barrier permeability and allow for precise three-dimensional orientation of pharmacophoric elements to engage with complex biological targets.[3] This document provides a comprehensive guide for researchers on the characterization of 3-(3-Methoxyphenoxy)piperidine, a representative member of a chemical class with significant potential for modulating monoaminergic systems. We present detailed protocols for its synthesis, in vitro characterization at the primary hypothesized targets—the serotonin (SERT) and norepinephrine (NET) transporters—and in vivo evaluation for potential antidepressant-like activity. This guide is designed to equip researchers in drug discovery with the necessary framework to assess the therapeutic potential of this and structurally related compounds.

Introduction and Rationale

Monoamine transporters, particularly SERT and NET, are critical regulators of neurotransmission in the brain.[5][6] Their dysfunction is implicated in a range of neuropsychiatric disorders, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[7][8][9][10] Consequently, these transporters are validated targets for a large class of antidepressant medications, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[6][8]

The 3-aryloxypiperidine motif has been explored as a privileged scaffold for high-affinity ligands of monoamine transporters.[11][12] The strategic placement of the aryloxy group at the 3-position of the piperidine ring can lead to potent and selective interactions within the transporter binding pocket. 3-(3-Methoxyphenoxy)piperidine represents a core structure within this chemical class. A thorough characterization of its biological activity is a logical starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

This document serves as a practical guide for the initial stages of a CNS drug discovery campaign centered on this scaffold. We will outline the necessary steps to synthesize, purify, and characterize the compound, and then detail the essential in vitro and in vivo assays to build a comprehensive biological profile.

Physicochemical Properties and Synthesis

A foundational step in any drug discovery program is the synthesis of the molecule of interest and the characterization of its basic properties.

Compound Properties

| Property | Value | Source |

| Compound Name | 3-(3-Methoxyphenoxy)piperidine | - |

| CAS Number | 79601-21-1 (free base) | [13] |

| Molecular Formula | C₁₂H₁₇NO | [13] |

| Molecular Weight | 191.27 g/mol | [13] |

| Form | Powder | [13] |

| Hydrochloride Salt CAS | 19725-18-9 | [8][14] |

| Hydrochloride Salt Formula | C₁₂H₁₈ClNO | [14] |

| Hydrochloride Salt MW | 227.73 g/mol | [8][14] |

Representative Synthesis

While multiple synthetic routes to substituted piperidines exist, a common and effective method involves the N-alkylation of a suitable piperidine precursor or the construction of the ring system.[15][16][17] Below is a representative, two-step synthetic scheme for 3-(3-Methoxyphenoxy)piperidine Hydrochloride, starting from commercially available materials.

Scheme 1: Synthesis of 3-(3-Methoxyphenoxy)piperidine Hydrochloride

Caption: A representative two-step synthesis of the target compound.

Protocol: Synthesis of 3-(3-Methoxyphenoxy)piperidine Hydrochloride

Disclaimer: This protocol is a representative example and should be performed by a qualified chemist with appropriate safety precautions. Piperidine and its derivatives can be corrosive and toxic.[5][7][18][19]

Step 1: Williamson Ether Synthesis to form the free base

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂), add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in DMF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

-

Add 1-bromo-3-methoxybenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude N-Boc-3-(3-methoxyphenoxy)piperidine is then deprotected. Dissolve the crude material in a solution of 4M HCl in dioxane and stir at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with 2M NaOH.

-

Extract the product with dichloromethane (3x), dry the combined organic layers over sodium sulfate, and concentrate to yield the crude free base, which can be purified by column chromatography.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified 3-(3-Methoxyphenoxy)piperidine free base in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 3-(3-Methoxyphenoxy)piperidine hydrochloride as a crystalline solid.

In Vitro Characterization: Target Engagement and Selectivity

The primary hypothesis is that 3-(3-Methoxyphenoxy)piperidine will exhibit affinity for monoamine transporters. Radioligand binding assays are the gold standard for quantifying this interaction.[19]

Workflow for In Vitro Profiling

Caption: Workflow for in vitro characterization of transporter affinity.

Protocol: Radioligand Competition Binding Assay

This protocol describes a general procedure for determining the binding affinity (Ki) of the test compound for SERT, NET, and the dopamine transporter (DAT).

Materials:

-

Membrane Preparations: Commercially available or in-house prepared cell membranes stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]-Paroxetine (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).

-

Non-specific Binding (NSB) Ligands: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test Compound: 3-(3-Methoxyphenoxy)piperidine hydrochloride, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

-

96-well plates, filter mats (GF/B or GF/C), scintillation fluid, and a microplate scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding (TB): 50 µL Assay Buffer + 100 µL Membrane Preparation + 50 µL Radioligand.

-

Non-Specific Binding (NSB): 50 µL NSB Ligand (at a high concentration, e.g., 10 µM) + 100 µL Membrane Preparation + 50 µL Radioligand.

-

Competition: 50 µL Test Compound (at various concentrations, e.g., 10⁻¹¹ M to 10⁻⁵ M) + 100 µL Membrane Preparation + 50 µL Radioligand.

-

Expert Tip: The radioligand concentration should be approximately equal to its dissociation constant (Kd) for the receptor to ensure assay sensitivity.

-

-

Incubation: Seal the plate and incubate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold assay buffer (3x) to reduce non-specific binding.

-

Detection: Dry the filter mats, place them in scintillation vials or bags, add liquid scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding (SB): SB (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Calculate % Inhibition: For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited: % Inhibition = 100 * (1 - [(CPM_Competition - CPM_NSB) / (CPM_TB - CPM_NSB)])

-

Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of specific binding.

-

Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is its dissociation constant.

Expected Data and Interpretation

Based on literature for structurally similar compounds, it is hypothesized that 3-(3-Methoxyphenoxy)piperidine will show preferential affinity for SERT and NET over DAT.[6][11][12]

| Target | Radioligand | Expected Kᵢ (nM) for 3-(3-Methoxyphenoxy)piperidine | Reference Compound | Expected Kᵢ (nM) for Reference |

| hSERT | [³H]-Paroxetine | 5 - 50 | Fluoxetine | ~1 - 10 |

| hNET | [³H]-Nisoxetine | 50 - 500 | Desipramine | ~1 - 5 |

| hDAT | [³H]-WIN 35,428 | > 1000 | GBR 12909 | ~5 - 20 |

Data presented are hypothetical ranges based on published data for analogous compounds and serve as a guide for expected outcomes.

A low nanomolar Ki value for SERT would classify the compound as a potent binder. The selectivity profile is determined by the ratio of Ki values. For example, a SERT/NET selectivity ratio of >10 (Ki(NET)/Ki(SERT)) would indicate significant selectivity for the serotonin transporter.

In Vivo Characterization: Behavioral Efficacy

If in vitro data reveals potent and selective activity, the next logical step is to assess the compound's efficacy in a relevant animal model of disease. For potential antidepressants, the Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used acute models that can predict antidepressant activity.[18]

Workflow for In Vivo Behavioral Testing

Caption: Workflow for preliminary in vivo efficacy testing.

Protocol: Mouse Forced Swim Test (FST)

The FST is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.[18]

Materials:

-

Animals: Male Swiss Webster or C57BL/6J mice (8-10 weeks old).

-

Apparatus: Glass cylinders (25 cm height, 10 cm diameter) filled with 10 cm of water (23-25 °C).

-

Test Compound: 3-(3-Methoxyphenoxy)piperidine hydrochloride, dissolved in a suitable vehicle (e.g., saline or 0.5% methylcellulose).

-

Reference Compound: Imipramine or Fluoxetine (e.g., 20 mg/kg).

-

Video recording and analysis software (optional but recommended for unbiased scoring).

Procedure:

-

Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to testing.

-

Dosing: Administer the test compound, vehicle, or reference compound via intraperitoneal (i.p.) injection 30-60 minutes before the test. Typical dose groups for a new compound might be 1, 3, 10, and 30 mg/kg.

-

Test Session:

-

Individually place each mouse into a cylinder of water.

-

The total test duration is 6 minutes.

-

Scoring is typically conducted during the last 4 minutes of the test.

-

An animal is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.

-

-

Data Collection: A trained observer, blind to the treatment conditions, should score the duration of immobility. Alternatively, use automated video tracking software.

Data Analysis:

-

Calculate the mean immobility time for each treatment group.

-

Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the immobility times of the compound-treated groups to the vehicle-treated group.

-

A statistically significant decrease in immobility time compared to the vehicle control suggests an antidepressant-like effect.

Control Experiment: Locomotor Activity

It is crucial to rule out the possibility that a reduction in immobility is simply due to a general increase in motor activity (hyperactivity), which would be a confounding factor.

Procedure:

-

Dose a separate cohort of mice with the same doses of the test compound.

-

Place individual mice into an open-field arena equipped with infrared beams or a video tracking system.

-

Record the total distance traveled over a period of 30-60 minutes.

-

A compound that does not significantly increase the total distance traveled at effective doses in the FST is less likely to be producing a false positive.

Conclusion and Future Directions

This document provides a foundational framework for the initial characterization of 3-(3-Methoxyphenoxy)piperidine as a potential CNS drug discovery candidate. By following these protocols, a researcher can generate a robust preliminary data package including physicochemical properties, a viable synthetic route, in vitro affinity and selectivity at key monoamine transporters, and an initial assessment of in vivo antidepressant-like activity.

Positive results from this cascade would warrant further investigation, including:

-

Broader Selectivity Profiling: Screening against a wider panel of CNS receptors and ion channels to identify potential off-target effects.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

-

Chronic Efficacy Models: Evaluating the compound in more translationally relevant models of depression, such as chronic mild stress.[18]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties.

The systematic application of these methodologies will enable a data-driven approach to advancing novel piperidine-based compounds toward clinical development for the treatment of neuropsychiatric disorders.

References

- Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. (2025, September 9). [Source not further specified].

-

3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. (2007, October 15). PubMed. [Link]

-

(PDF) Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. (2025, September 19). ResearchGate. [Link]

-

Serotonin Transporters: Definition & Protein. (2024, September 5). StudySmarter. [Link]

-

Piperidine derivatives, their preparation, and their use as medicaments. European Patent Office - Googleapis.com. [Link]

-

The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. PMC. [Link]

-

Role of Phosphorylation of Serotonin and Norepinephrine Transporters in Animal Behavior: Relevance to Neuropsychiatric Disorders. (2025, August 9). MDPI. [Link]

-

Systematic Review on Antidepressant Models. (2018, September 30). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Serotonin transporter. Wikipedia. [Link]

-

Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). Mol-Instincts. [Link]

-

The Roles of Serotonin in Neuropsychiatric Disorders. PMC - NIH. [Link]

-

The norepinephrine transporter in physiology and disease. PubMed. [Link]

-

3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. (2025, August 10). ResearchGate. [Link]

-

Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. [Link]

-

Role of Norepinephrine in the Pathophysiology of Neuropsychiatric Disorders. (2014, November 7). CNS Spectrums | Cambridge Core. [Link]

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012, November 15). PubMed. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

-

Radioligand Binding Methods: Practical Guide and Tips. PubMed. [Link]

-

Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. ChEMBL - EMBL-EBI. [Link]

-

Efficacy of the Piperidine Nitroxide 4-MethoxyTEMPO in Ameliorating Serum Amyloid A-Mediated Vascular Inflammation. (2021, April 27). PubMed. [Link]

-

3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Source not further specified]. [Link]

-

Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

-

Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. (2022, March 10). MDPI. [Link]

- Synthetic method of piperidine hydrochloride.

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). [Source not further specified]. [Link]

-